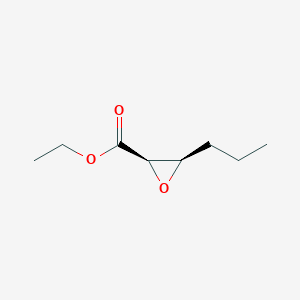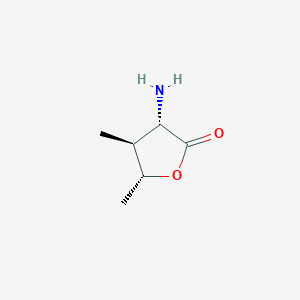
(3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one, also known as DMDP, is a cyclic amino acid that has gained attention in the scientific community due to its potential applications in drug discovery and development. DMDP is a chiral molecule that exists in two enantiomeric forms, (3S,4S,5R) and (3R,4R,5S), with the former being the biologically active form.
Mecanismo De Acción
(3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one's mechanism of action is not yet fully understood, but it is believed to act on multiple targets in the body. It has been shown to bind to the active site of pyruvate dehydrogenase kinase, inhibiting its activity and leading to increased glucose utilization and ATP production. (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one has also been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Efectos Bioquímicos Y Fisiológicos
(3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one has been shown to have several biochemical and physiological effects, including the modulation of glucose metabolism, the regulation of neuronal excitability, and the reduction of inflammation. It has also been found to have a neuroprotective effect in animal models of ischemic stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one is its ease of synthesis, which allows for large-scale production and testing. Additionally, (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one has been found to be relatively non-toxic and well-tolerated in animal models. However, one limitation of (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the study of (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one. One area of interest is the development of (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one-based drugs for the treatment of neurological disorders, such as epilepsy and stroke. Additionally, further research is needed to fully elucidate the mechanism of action of (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one and its potential targets in the body. Finally, the synthesis of (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one analogs with improved solubility and bioavailability may lead to the development of more effective drugs.
Métodos De Síntesis
The synthesis of (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one can be achieved through various methods, including the reductive amination of pyruvaldehyde with methylamine and subsequent cyclization, or the condensation of glycine with diethyl oxalate followed by cyclization. However, the most efficient and widely used method is the one-pot synthesis of (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one from diethyl methylmalonate and methylamine in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
(3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties in animal models. Additionally, (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one has been found to be a potent inhibitor of pyruvate dehydrogenase kinase, an enzyme that plays a crucial role in energy metabolism.
Propiedades
Número CAS |
168610-73-9 |
|---|---|
Nombre del producto |
(3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one |
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
(3S,4S,5R)-3-amino-4,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H11NO2/c1-3-4(2)9-6(8)5(3)7/h3-5H,7H2,1-2H3/t3-,4-,5+/m1/s1 |
Clave InChI |
DXLUNIWVHZZSPK-WDCZJNDASA-N |
SMILES isomérico |
C[C@@H]1[C@H](OC(=O)[C@H]1N)C |
SMILES |
CC1C(OC(=O)C1N)C |
SMILES canónico |
CC1C(OC(=O)C1N)C |
Sinónimos |
Arabinonicacid,2-amino-2,3,5-trideoxy-3-methyl-,gamma-lactone(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




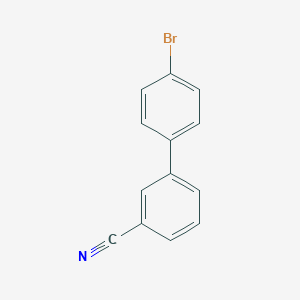

![1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B67733.png)
![3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B67735.png)
![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B67736.png)
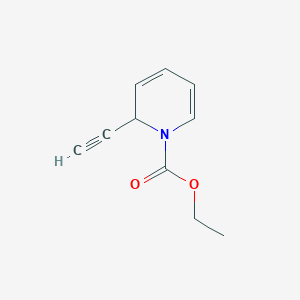
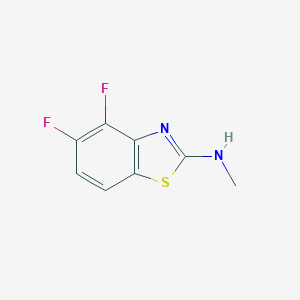
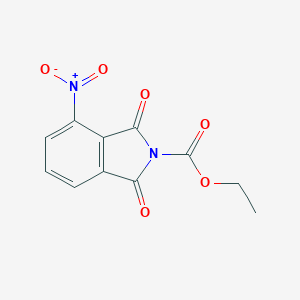

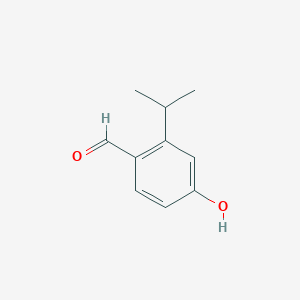
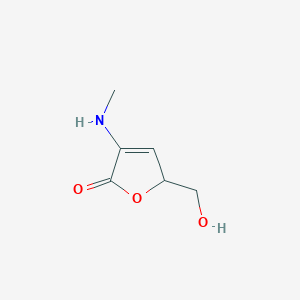
![2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B67757.png)
